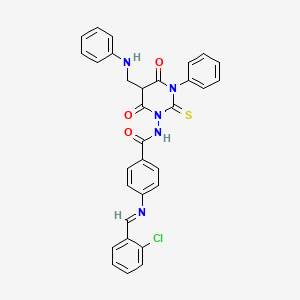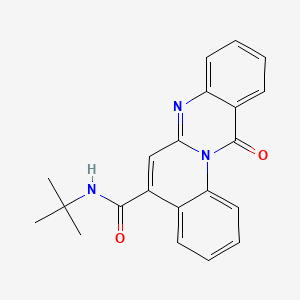
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo-: is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a quinoline ring and a carboxamide group. The presence of the N-(1,1-dimethylethyl) and 12-oxo groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Fusion with Quinoline Ring: The quinazoline core is then fused with a quinoline ring through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the fused ring system with an appropriate amine under dehydrating conditions.
Addition of N-(1,1-dimethylethyl) Group: The N-(1,1-dimethylethyl) group is added through an alkylation reaction using tert-butyl bromide.
Oxidation to Form 12-oxo Group: The final step involves the oxidation of the compound to introduce the 12-oxo group, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 12-oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the 12-oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, especially at the carboxamide group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with various substituted functional groups at the carboxamide position.
Aplicaciones Científicas De Investigación
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the quinazoline and quinoline rings allows it to bind to these targets, potentially inhibiting their activity. The carboxamide and 12-oxo groups may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A simpler compound with a similar core structure but lacking the fused quinoline ring and additional functional groups.
Quinoline: Another simpler compound with a single ring structure.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different ring systems.
Uniqueness
12H-Quino(2,1-b)quinazoline-5-carboxamide, N-(1,1-dimethylethyl)-12-oxo- is unique due to its complex fused ring system and the presence of multiple functional groups
Propiedades
Número CAS |
137522-67-9 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-tert-butyl-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-21(2,3)23-19(25)15-12-18-22-16-10-6-4-9-14(16)20(26)24(18)17-11-7-5-8-13(15)17/h4-12H,1-3H3,(H,23,25) |
Clave InChI |
QEMQZYULTBPHRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



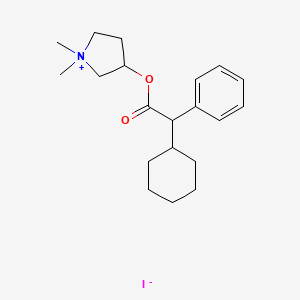
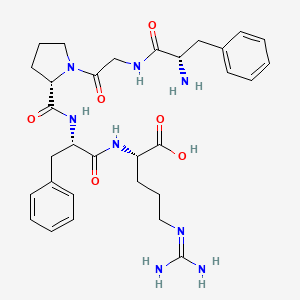
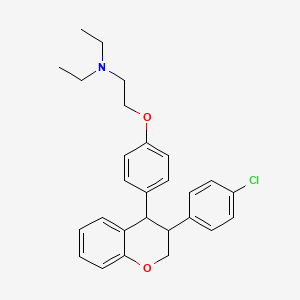
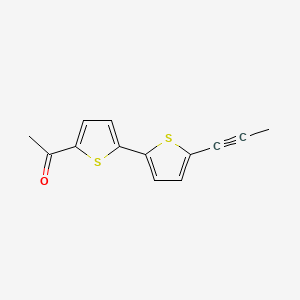
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)

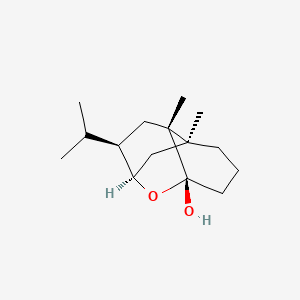

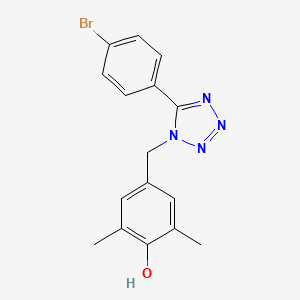
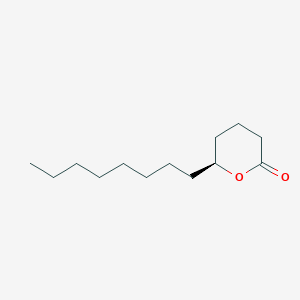
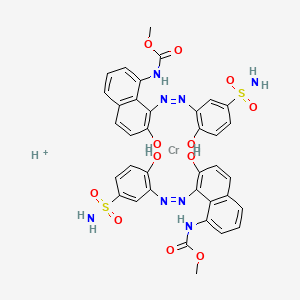
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
